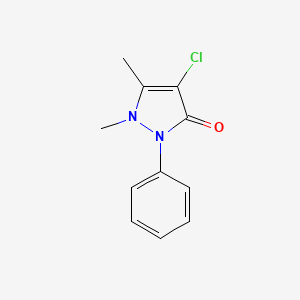

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a derivative of 4-aminophenazone (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which is known for its antipyretic, analgesic, and anti-inflammatory effects . The compound has a molecular weight of 203.25 g/mol .

Synthesis Analysis

The synthesis of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its derivatives often involves the reaction with various aldehydes and oximes to form heterocyclic Schiff bases . These Schiff bases can form stable complexes with transition metals .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is similar to that of 4-aminophenazone, with the addition of a chlorine atom. The exact structure can be determined using spectroscopic methods .Chemical Reactions Analysis

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, particularly with transition metals, to form complexes . These complexes have been studied for their potential biological properties .Physical And Chemical Properties Analysis

The compound has a melting point of 107 - 109 °C and is soluble in water (56 g/l at 20 °C). It has a pH value of 7.1 when in a 100 g/l slurry in water .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Specific Scientific Field

Pharmacology

Summary of the Application

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a derivative of pyrazolone, which has diverse biological, pharmacological, and chemical applications. It has been used in various biochemical applications, including as anti-inflammatory and analgesics .

Methods of Application or Experimental Procedures

The synthesis of pyrazolone derivatives involves chemical reactions under specific conditions .

Results or Outcomes

Pyrazolone derivatives have shown diverse pharmacological properties such as anticancer, analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, antiviral, antidiabetic, and several other biological activities .

Antibacterial Activity

Specific Scientific Field

Microbiology

Summary of the Application

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been used in the synthesis of Schiff base ligands, which have shown significant antibacterial activity .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of 2-hydroxybenzaldehyde or terephtalic aldehyde with 4-aminoantipyrine, 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one .

Results or Outcomes

The synthesized complexes were tested for their in vitro antibacterial activity against several bacterial strains and showed promising results .

Detection of Reducing Carbohydrates

Specific Scientific Field

Analytical Chemistry

Summary of the Application

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .

Methods of Application or Experimental Procedures

The compound is used to improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

Results or Outcomes

The use of this compound enhances the detection of reducing carbohydrates, providing more accurate and sensitive results .

Synthesis of Edaravone

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is used in the synthesis of Edaravone (Radicava), a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Methods of Application or Experimental Procedures

The synthesis of Edaravone has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .

Results or Outcomes

The synthesis of Edaravone using this compound has been successful, with yields of 93-100% .

Synthesis of Schiff Base Ligands

Specific Scientific Field

Inorganic Chemistry

Methods of Application or Experimental Procedures

The synthesis involves the condensation of 3-formyl-6-methyl-chromone with 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one .

Results or Outcomes

The synthesized Schiff base ligands were tested for their in vitro antibacterial activity against several bacterial strains and showed promising results .

Synthesis of 1,3-Diazole Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is used in the synthesis of 1,3-diazole derivatives, which show diverse biological activities .

Methods of Application or Experimental Procedures

The synthesis of 1,3-diazole derivatives involves chemical reactions under specific conditions .

Results or Outcomes

1,3-diazole derivatives have shown diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Bioactive Compounds

Specific Scientific Field

Biochemistry

Summary of the Application

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is used in the synthesis of bioactive compounds. Some of these derivatives such as metamizole, phenazone, aminopyrine, and propyphenazone, are widely used as anti-inflammatory and analgesics .

Methods of Application or Experimental Procedures

The synthesis of bioactive compounds involves chemical reactions under specific conditions .

Results or Outcomes

Bioactive compounds synthesized from this compound have shown diverse pharmacological properties such as anticancer, analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, antiviral, antidiabetic, and several other biological activities .

Synthesis of Antibacterial Agents

Summary of the Application

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is used in the synthesis of new antibacterial agents .

Results or Outcomes

The new compounds were tested for their in vitro antibacterial activity against Staphylococcus aureus var. Oxford 6538, Klebsiella pneumoniae ATCC 100131, Escherichia coli ATCC 10536, and Pseudomonas aeruginosa ATCC 9027 strains .

Safety And Hazards

Zukünftige Richtungen

Research is ongoing into the potential uses of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its derivatives. Recent studies have focused on the synthesis of new antibacterial agents, with Schiff bases derived from 4-aminophenazone showing promise . Future research will likely continue to explore the biological properties of these compounds and their potential applications in medicine.

Eigenschaften

IUPAC Name |

4-chloro-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUJRLKNQGXLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)

![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)